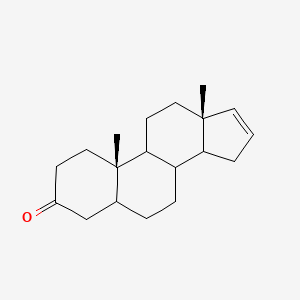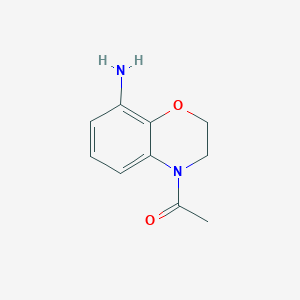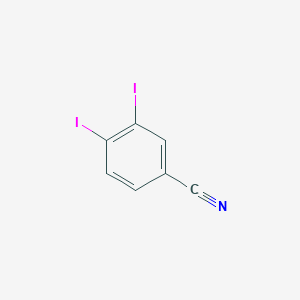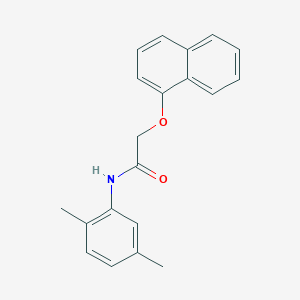![molecular formula C21H19FN4O5S B14800451 (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfonamide group, and a fluorophenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide typically involves multiple steps, starting with the preparation of the pyrimidine ring and the sulfonamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common reagents used in the synthesis include dimethoxybenzene, fluorobenzene, and various sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired outcome. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a tool for investigating the mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may make it a candidate for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its unique properties may contribute to the creation of advanced polymers, coatings, and other materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide include other sulfonamide derivatives and fluorophenyl compounds. These compounds share some structural similarities but may differ in their chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its specific chemical structure
Propiedades
Fórmula molecular |
C21H19FN4O5S |
|---|---|
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C21H19FN4O5S/c1-30-20-13-18(24-21(25-20)31-2)26-32(28,29)17-10-8-16(9-11-17)23-19(27)12-5-14-3-6-15(22)7-4-14/h3-13H,1-2H3,(H,23,27)(H,24,25,26)/b12-5+ |
Clave InChI |
NTTYZXXYBUCVEC-LFYBBSHMSA-N |
SMILES isomérico |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)F)OC |
SMILES canónico |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-[4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[[(1R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B14800373.png)
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![N-(2,6-dimethoxypyrimidin-4-yl)-4-{[(4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B14800395.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
![N-[4-({2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]propanamide](/img/structure/B14800411.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)




